(3,4-Dimethoxyphenyl)methyl 3-oxobutanoate
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Overview
Description
(3,4-Dimethoxyphenyl)methyl 3-oxobutanoate is an organic compound with the molecular formula C12H14O5 It is known for its unique structure, which includes a dimethoxyphenyl group attached to a methyl 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methyl 3-oxobutanoate typically involves the esterification of 3,4-dimethoxybenzyl alcohol with 3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)methyl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its ester group can be hydrolyzed to release active metabolites that interact with cellular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)methyl acetate
- (3,4-Dimethoxyphenyl)methyl propanoate
- (3,4-Dimethoxyphenyl)methyl butanoate
Uniqueness
(3,4-Dimethoxyphenyl)methyl 3-oxobutanoate is unique due to its specific ester linkage and the presence of both methoxy groups on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methyl 3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)6-13(15)18-8-10-4-5-11(16-2)12(7-10)17-3/h4-5,7H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNUWNYJUHOVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707151 |
Source
|
Record name | (3,4-Dimethoxyphenyl)methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53779-69-4 |
Source
|
Record name | (3,4-Dimethoxyphenyl)methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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